
5-Methoxy-3-nitrobenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-3-nitrobenzene-1,2-diol is an organic compound with the molecular formula C7H7NO5 It is a derivative of benzene, characterized by the presence of methoxy, nitro, and diol functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-nitrobenzene-1,2-diol typically involves the nitration of 5-methoxyresorcinol. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction proceeds as follows:
Nitration: 5-Methoxyresorcinol is treated with a mixture of nitric acid and sulfuric acid at a low temperature to introduce the nitro group at the 3-position of the benzene ring.
Purification: The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Methoxy-3-nitrobenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and nitro groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 5-methoxy-3-aminobenzene-1,2-diol.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
5-Methoxy-3-nitrobenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Methoxy-3-nitrobenzene-1,2-diol involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The methoxy and diol groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
5-Methoxyresorcinol: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitroresorcinol: Lacks the methoxy group, affecting its solubility and reactivity.
5-Methoxy-2-nitrophenol: Similar structure but different positioning of the nitro group, leading to different chemical properties.
Uniqueness
5-Methoxy-3-nitrobenzene-1,2-diol is unique due to the combination of methoxy, nitro, and diol groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H7NO5 |
|---|---|
分子量 |
185.13 g/mol |
IUPAC名 |
5-methoxy-3-nitrobenzene-1,2-diol |
InChI |
InChI=1S/C7H7NO5/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3 |
InChIキー |
TXXPEPTZWGPDQU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,22-Bis(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol](/img/structure/B12109570.png)
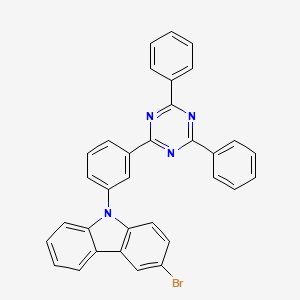
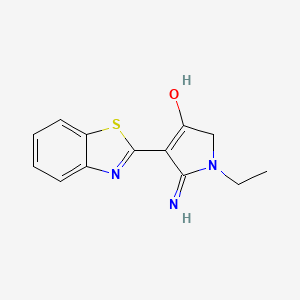
![Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]-](/img/structure/B12109590.png)
![N-[1-(furan-2-yl)ethyl]-3-iodoaniline](/img/structure/B12109591.png)
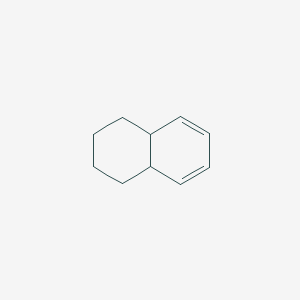
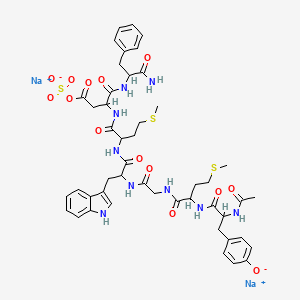
![N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B12109620.png)
![Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B12109636.png)
![tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12109638.png)
![Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B12109639.png)
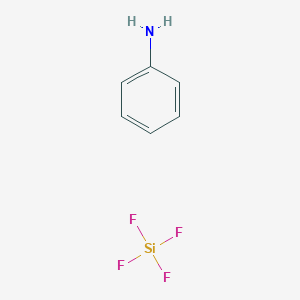
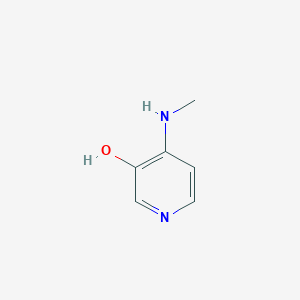
![[1-[(4-methylphenyl)methyl]indol-3-yl] carbamimidothioate](/img/structure/B12109649.png)
